2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)-
Overview
Description
Scientific Research Applications
Synthesis Applications
- Asymmetric Acetate Aldol Reaction : A novel N-acetyl thiazolidinethione reagent was synthesized, displaying high diastereoselectivity in aldol reactions. This reagent is an alternative to costly D-tert-leucine-derived reagents and has pseudoenantiomeric properties (Zhang & Sammakia, 2004).
- Aldol-Type Reaction Efficiency : Amino alcohol-derived thiazolidinethiones, including the subject compound, are efficient chiral auxiliaries in tin-mediated aldol condensation, leading to enantioselective formation of various β-hydroxy carbonyl compounds (Jeong & Park, 1989).
Chemical and Biological Properties
- Eco-friendly Synthesis : The compound is involved in the eco-friendly synthesis of functionally significant 2-thiazolidin-4-ones. These derivatives exhibit a range of biological activities, such as anti-tuberculosis and anticancer properties (Meng et al., 2012).
- Biological Activity Evaluation : Thiazolidinone derivatives, including those similar to the subject compound, show diverse biological activities like antibacterial, antiviral, and antifungal properties (Patil & Bhatt, 2010).
Chemical Reactions and Derivatives
- Thiocarbonyl Oxidation : The compound was used in a study demonstrating chemoselective thiocarbonyl oxidation upon reaction with singlet oxygen, highlighting its reactive properties (İaçli et al., 1996).
- Synthesis and Characterization : It is utilized in the synthesis and characterization of new thiazolidine and thiazolidinone derivatives with potential antioxidant and antitumor evaluation (Gouda & Abu‐Hashem, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIOICUNOVAZNH-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](CSC1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465159 | |
Record name | 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790661-41-5 | |
Record name | 2-Thiazolidinethione, 3-acetyl-4-(phenylmethyl)-, (4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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